2-Cyclopropyl-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-(trifluoromethyl)pyridine is a chemical compound characterized by a cyclopropyl group and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine typically involves several steps, including halogen-metal exchange and borylation, palladium-catalyzed cross-coupling, and directed ortho-metallation.
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the desired functional groups.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to facilitate the coupling of halopyridines with other reagents, forming the desired compound.
Directed Ortho-Metallation:
Analyse Chemischer Reaktionen
2-Cyclopropyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as trifluoromethylpyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications .
Similar Compounds
- Trifluoromethylpyridine
- Cyclopropylpyridine
- Trifluoromethylbenzene
Eigenschaften
Molekularformel |
C9H8F3N |
---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
2-cyclopropyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-7(13-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
YNUTYWZQYFJGKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.